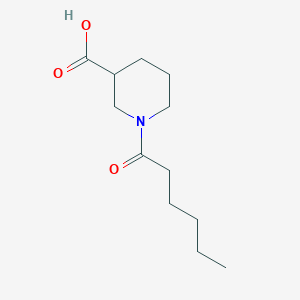![molecular formula C38H37PSi B14895638 (2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a binaphthyl backbone, which is functionalized with a tert-butyldimethylsilyl group and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is to start with the binaphthyl backbone, which is then functionalized with a tert-butyldimethylsilyl group. This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.
The next step involves the introduction of the diphenylphosphane group. This can be achieved through a reaction with diphenylphosphine chloride (Ph2PCl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out under inert conditions to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Binaphthyl Derivatives: Resulting from substitution reactions.
Coupled Products: Formed through coupling reactions, often leading to complex organic molecules.
Scientific Research Applications
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development
Properties
Molecular Formula |
C38H37PSi |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[1-[2-[tert-butyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H37PSi/c1-38(2,3)40(4,5)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)39(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,1-5H3 |
InChI Key |
LULRUEUZOJSFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


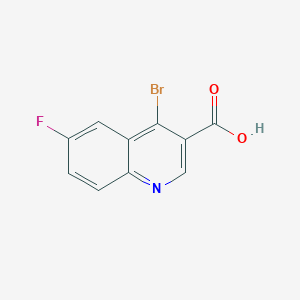
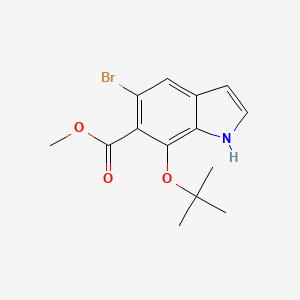

![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)

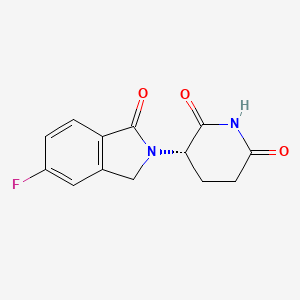
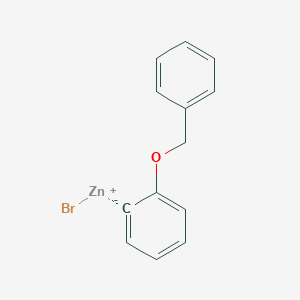
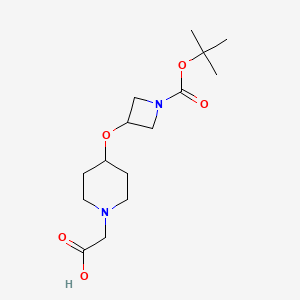
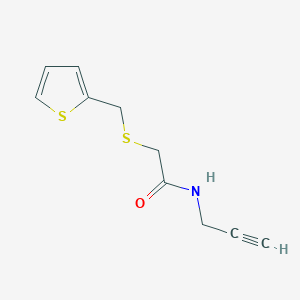

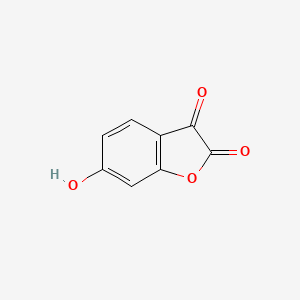
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
